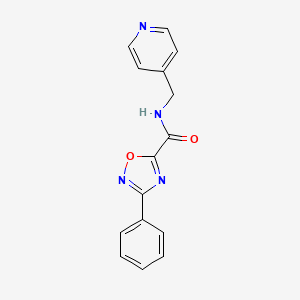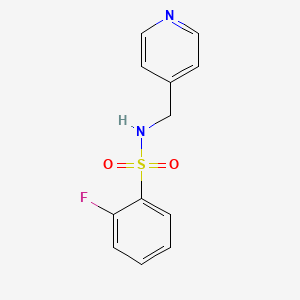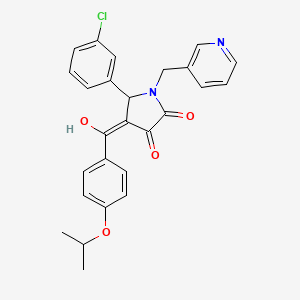
3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide, also known as POM, is a chemical compound that has gained significant attention in scientific research due to its potential application in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and neuroprotective effects. 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to have antioxidant properties and can reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is its potential to be used in the treatment of various diseases. 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is also relatively easy to synthesize and can be purified using column chromatography. However, one of the limitations of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide research, including the identification of its target proteins and the development of more potent analogs. Additionally, further research is needed to determine the optimal dosage and administration of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide for various diseases. 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide research can also be extended to investigate its potential application in other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the treatment of various diseases. 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and neuroprotective effects. While there are limitations to 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide research, there are also several future directions for its development and application in the field of medicine.
Méthodes De Synthèse
The synthesis of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 4-pyridinemethanol with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of acetic anhydride. This reaction results in the formation of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide, which is then purified using column chromatography.
Applications De Recherche Scientifique
3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential application in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
3-phenyl-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-14(17-10-11-6-8-16-9-7-11)15-18-13(19-21-15)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSISSNVHJQGKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(4-chlorophenyl)morpholin-4-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5499671.png)
![7-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5499684.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499692.png)
![N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide](/img/structure/B5499697.png)
![2,5-dimethyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5499701.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine](/img/structure/B5499702.png)
![methyl [2-({[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}amino)-1-methyl-2-oxoethyl]carbamate](/img/structure/B5499714.png)
![N-{3-[(4-methylbenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5499722.png)
![2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5499729.png)
![7-acetyl-N-hexyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499737.png)

![methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5499754.png)

![ethyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5499775.png)